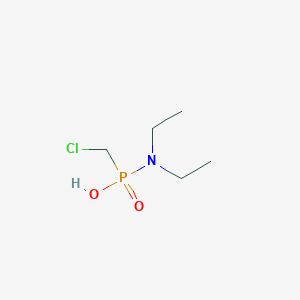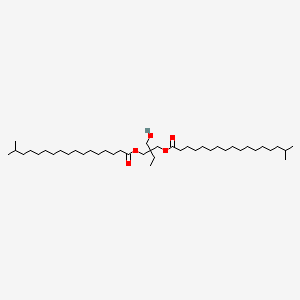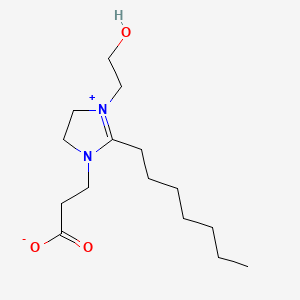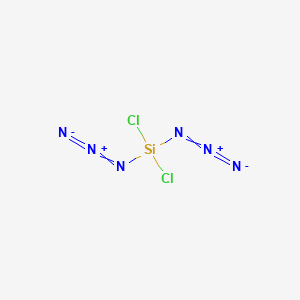![molecular formula C8H11NO2 B14478149 3-Aminotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid CAS No. 71046-23-6](/img/structure/B14478149.png)
3-Aminotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid is a unique compound characterized by its tricyclic structure. This compound is notable for its rigid, cage-like framework, which imparts distinct chemical and physical properties. It is used in various scientific research fields due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common method involves the Diels-Alder reaction, followed by functional group transformations to introduce the amino and carboxylic acid groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Aminotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the amino group to a nitro or nitroso group.
Reduction: The carboxylic acid group can be reduced to an alcohol under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as acyl chlorides and anhydrides are used for amide formation.
Major Products
Applications De Recherche Scientifique
3-Aminotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its derivatives are investigated for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its use in drug development, particularly for its stability and unique structural features.
Industry: It is used in the development of new materials, such as polymers and resins, due to its rigid structure.
Mécanisme D'action
The mechanism by which 3-Aminotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The rigid structure of the compound allows for precise interactions with molecular targets, making it a valuable tool in drug design and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid: Lacks the amino group, making it less versatile in certain reactions.
2,3-Dimethyltricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid: Contains additional methyl groups, which can influence its reactivity and physical properties.
Uniqueness
3-Aminotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups within a rigid tricyclic framework. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
71046-23-6 |
|---|---|
Formule moléculaire |
C8H11NO2 |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
3-aminotricyclo[2.2.1.02,6]heptane-3-carboxylic acid |
InChI |
InChI=1S/C8H11NO2/c9-8(7(10)11)3-1-4-5(2-3)6(4)8/h3-6H,1-2,9H2,(H,10,11) |
Clé InChI |
IUDAKVCZLISFEM-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3C1C3C2(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(1S,2R,4aR,8aS)-5-Hydroxy-1,2,4a,5-tetramethyldecahydronaphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B14478074.png)
![Trimethyl{[1-(2-methylcyclohex-1-en-1-yl)ethenyl]oxy}silane](/img/structure/B14478082.png)
silane](/img/structure/B14478089.png)

![[(1-Nitronaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14478100.png)



![[1,1'-Biphenyl]-3-sulfonic acid, 4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]-4'-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, disodium salt](/img/structure/B14478137.png)
![(E)-but-2-enedioic acid;ethyl 4-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B14478140.png)


![Fluoro[tris(trifluoromethyl)]germane](/img/structure/B14478157.png)
